(2R,3R)-2,3-Bis((4-methylbenzoyl)oxy)succinic acid hydrate

Chiral resolution Enantiomeric excess Supercritical fluid extraction

Specifically choose (2R,3R)-2,3-bis((4-methylbenzoyl)oxy)succinic acid hydrate (CAS 71607-32-4) as your chiral resolving agent when the substrate's resolution profile has been validated. Quantitative evidence shows DPTTA achieves 57.9% ee for N-methylamphetamine, contrasting with DBTA's 82.5% under identical conditions, and exhibits a 1.25 mg/mL solubility differential for Finerenone enantiomers versus 31.26 mg/mL for DBTA. This substrate-specific performance makes it the rational choice for validated protocols, preventing the risk of compromised enantiopurity or complete resolution failure inherent in unvalidated substitutions.

Molecular Formula C20H20O9
Molecular Weight 404.4 g/mol
CAS No. 71607-32-4
Cat. No. B3416287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-2,3-Bis((4-methylbenzoyl)oxy)succinic acid hydrate
CAS71607-32-4
Molecular FormulaC20H20O9
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.O
InChIInChI=1S/C20H18O8.H2O/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);1H2/t15-,16-;/m1./s1
InChIKeyFOTRUJUPLHRVNU-MOGJOVFKSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

71607-32-4: (2R,3R)-2,3-Bis((4-methylbenzoyl)oxy)succinic Acid Hydrate as a Chiral Resolving Agent and Pharmaceutical Intermediate


(2R,3R)-2,3-Bis((4-methylbenzoyl)oxy)succinic acid hydrate (CAS 71607-32-4), also known as di-p-toluoyl-L-tartaric acid monohydrate, is a chiral succinic acid derivative belonging to the class of O,O'-diacyl tartaric acids [1]. This compound is widely utilized as a chiral resolving agent for the separation of racemic amines and as a key intermediate in the synthesis of enantiomerically pure pharmaceutical compounds [1]. The hydrate form provides defined stoichiometry (C20H18O8·H2O) and reproducible physical properties, including a melting point range of 163-165 °C [2].

71607-32-4: Why In-Class Substitution of Tartaric Acid Derivatives Fails in Chiral Resolution


Although multiple O,O'-diacyl tartaric acid derivatives exist as chiral resolving agents, their performance is highly substrate-specific and cannot be reliably interchanged. For instance, in the resolution of racemic N-methylamphetamine, di-p-toluoyl tartaric acid (DPTTA) yields an enantiomeric excess (ee) of 57.9%, whereas dibenzoyl tartaric acid (DBTA) achieves 82.5% under identical conditions [1]. Conversely, for the separation of Finerenone enantiomers, D-DTTA exhibits the smallest solubility differential (1.25 mg/mL) compared to D-DBTA (31.26 mg/mL) and D-DOTA (96.68 mg/mL), directly impacting resolution efficiency [2]. These quantitative disparities demonstrate that substituting one derivative for another without prior validation risks compromised enantiopurity, reduced yield, or complete resolution failure.

71607-32-4 Quantitative Differentiation: Evidence-Based Performance Against Closest Analogs


Chiral Resolution Efficiency: Di-p-Toluoyl Tartaric Acid (DPTTA) vs. Dibenzoyl Tartaric Acid (DBTA) for N-Methylamphetamine

In the resolution of racemic N-methylamphetamine (rac-MA) via supercritical fluid extraction, O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) achieves an enantiomeric excess (ee) of 57.9% for the extract enantiomer, compared to 82.5% for O,O'-dibenzoyl-(2R,3R)-tartaric acid monohydrate (DBTA) at the optimal molar ratio of 0.25 resolving agent to racemic compound [1]. This represents a 24.6 percentage point difference in ee, indicating that DBTA is substantially more effective for this specific substrate.

Chiral resolution Enantiomeric excess Supercritical fluid extraction

Solubility Differential in Finerenone Resolution: D-DTTA vs. D-DBTA and D-DOTA

During the chiral separation of Finerenone (S-Fin) using d-tartaric acid derivatives, the solubility difference between S-Fin and R-Fin diastereomeric salts was measured. D-DTTA (ditoluoyl tartaric acid) exhibited a solubility difference of 1.25 mg/mL, the smallest among the three derivatives tested. In contrast, D-DBTA showed a difference of 31.26 mg/mL, and D-DOTA achieved 96.68 mg/mL [1]. The larger solubility difference for D-DOTA correlates with its superior resolution efficiency, as reported in the same study.

Chiral separation Solubility Diastereomeric salt formation

Physical Property Definition: Hydrate Form Melting Point and Optical Rotation

The monohydrate form of (2R,3R)-2,3-bis((4-methylbenzoyl)oxy)succinic acid (CAS 71607-32-4) exhibits a well-defined melting point range of 163-165 °C and a specific optical rotation of [α]²⁰D = +140° (c=1, methanol) . In contrast, the anhydrous form (CAS 32634-68-7) has a molecular formula of C20H18O8 and a molecular weight of 386.35 g/mol [1]. The hydrate form's defined water content (Karl Fischer titration value of 5.20%) provides batch-to-batch consistency critical for reproducible experimental outcomes .

Physical characterization Quality control Hydrate stoichiometry

Class-Level Differentiation: Tartaric Acid vs. Diacyl Derivatives in Chiral Resolution

Unsubstituted 2R,3R-tartaric acid (TA) is practically unsuitable for the resolution of racemic N-methylamphetamine, yielding an enantiomeric excess (ee) of less than 5% under identical conditions [1]. This contrasts sharply with the 57.9% ee achieved by O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) and the 82.5% ee of DBTA. The p-toluoyl substitution dramatically enhances chiral recognition through increased lipophilicity and stronger intermolecular interactions.

Chiral resolution Enantiomeric excess Tartaric acid derivatives

71607-32-4: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Chiral Resolution of Pharmaceutical Intermediates

Utilize (2R,3R)-2,3-bis((4-methylbenzoyl)oxy)succinic acid hydrate as a resolving agent for the separation of racemic amine intermediates. The compound's established performance in the resolution of N-methylamphetamine (ee = 57.9%) [1] and its documented application in separating Finerenone enantiomers [2] support its use in early-stage pharmaceutical development. However, given its lower ee compared to DBTA for certain substrates, it is best suited for applications where moderate enantiopurity is acceptable or where the diastereomeric salt exhibits favorable crystallization kinetics.

Asymmetric Synthesis and Chiral Auxiliary Applications

Employ the hydrate form as a chiral auxiliary or catalyst precursor in asymmetric transformations. The defined hydrate stoichiometry and reproducible optical rotation ([α]²⁰D = +140°, c=1, MeOH) ensure consistent performance across batches, reducing variability in synthetic outcomes. The compound's carboxylic acid functionality enables derivatization or salt formation with chiral amines, facilitating entry into diverse asymmetric reaction manifolds.

Analytical Method Development and Quality Control

Use (2R,3R)-2,3-bis((4-methylbenzoyl)oxy)succinic acid hydrate as a reference standard in chiral HPLC method development. The well-characterized melting point (163-165 °C) and high purity (typically ≥98%) provide a reliable benchmark for system suitability testing. The compound's distinct retention behavior compared to dibenzoyl tartaric acid [1] allows for orthogonal method validation.

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